molecular formula C16H14O3 B14196810 Benzoic acid, 2-hydroxy-, (4-ethenylphenyl)methyl ester CAS No. 834894-10-9

Benzoic acid, 2-hydroxy-, (4-ethenylphenyl)methyl ester

Cat. No.: B14196810
CAS No.: 834894-10-9
M. Wt: 254.28 g/mol
InChI Key: ZVJDOTUMTBUCFY-UHFFFAOYSA-N
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Description

Benzoic acid, 2-hydroxy-, (4-ethenylphenyl)methyl ester is a chemical compound with a complex structure that includes a benzoic acid core, a hydroxy group, and an ethenylphenyl methyl ester group. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-hydroxy-, (4-ethenylphenyl)methyl ester typically involves esterification reactions. One common method is the reaction of 2-hydroxybenzoic acid (salicylic acid) with (4-ethenylphenyl)methanol in the presence of an acid catalyst. The reaction conditions often include heating the reactants under reflux with a suitable solvent, such as toluene or xylene, to facilitate the esterification process.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, can enhance the reaction rate and yield. Additionally, purification steps, including distillation and recrystallization, are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-hydroxy-, (4-ethenylphenyl)methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.

    Reduction: Reduction reactions can convert the ester group to an alcohol group.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be employed for substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of benzoic acid, such as hydroxybenzoic acids, alcohols, and substituted esters.

Scientific Research Applications

Benzoic acid, 2-hydroxy-, (4-ethenylphenyl)methyl ester has a wide range of scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer agents.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of benzoic acid, 2-hydroxy-, (4-ethenylphenyl)methyl ester involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis, releasing active metabolites that exert various biological effects. The compound’s ability to interact with enzymes and receptors is crucial for its biological activities.

Comparison with Similar Compounds

Benzoic acid, 2-hydroxy-, (4-ethenylphenyl)methyl ester can be compared with other similar compounds, such as:

    Benzoic acid, 2-hydroxy-, phenylmethyl ester: This compound has a similar structure but lacks the ethenyl group, which may affect its reactivity and biological properties.

    Benzoic acid, 4-methyl-, 2-hydroxyethyl ester: This compound has a different ester group, leading to variations in its chemical and physical properties.

    Benzoic acid, 2-hydroxy-4-methoxy-6-methyl-, methyl ester: The presence of additional methoxy and methyl groups can influence the compound’s solubility and reactivity.

Conclusion

This compound is a versatile compound with significant applications in various scientific fields. Its unique structure allows it to participate in diverse chemical reactions and exhibit a range of biological activities. Understanding its synthesis, reactions, and applications can provide valuable insights for researchers and industries alike.

Properties

CAS No.

834894-10-9

Molecular Formula

C16H14O3

Molecular Weight

254.28 g/mol

IUPAC Name

(4-ethenylphenyl)methyl 2-hydroxybenzoate

InChI

InChI=1S/C16H14O3/c1-2-12-7-9-13(10-8-12)11-19-16(18)14-5-3-4-6-15(14)17/h2-10,17H,1,11H2

InChI Key

ZVJDOTUMTBUCFY-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC=C(C=C1)COC(=O)C2=CC=CC=C2O

Origin of Product

United States

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